![molecular formula C22H14N4O10 B5222693 2-{4-[(2-CARBOXY-5-NITROPHENYL)CARBAMOYL]BENZAMIDO}-4-NITROBENZOIC ACID](/img/structure/B5222693.png)
2-{4-[(2-CARBOXY-5-NITROPHENYL)CARBAMOYL]BENZAMIDO}-4-NITROBENZOIC ACID
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{4-[(2-CARBOXY-5-NITROPHENYL)CARBAMOYL]BENZAMIDO}-4-NITROBENZOIC ACID is a complex organic compound characterized by the presence of multiple nitro and carboxylic acid functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(2-CARBOXY-5-NITROPHENYL)CARBAMOYL]BENZAMIDO}-4-NITROBENZOIC ACID typically involves multi-step organic reactions. One common method includes the following steps:
Amidation: The formation of amide bonds by reacting carboxylic acids with amines in the presence of coupling agents like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitro groups, leading to the formation of nitroso or hydroxylamine derivatives.
Reduction: Reduction of the nitro groups can yield amines, which can further participate in various organic transformations.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst, or chemical reductants like tin(II) chloride (SnCl₂).
Substitution: Halogenating agents like chlorine (Cl₂) or bromine (Br₂) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or sulfonated aromatic compounds.
科学研究应用
2-{4-[(2-CARBOXY-5-NITROPHENYL)CARBAMOYL]BENZAMIDO}-4-NITROBENZOIC ACID has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用机制
The mechanism of action of 2-{4-[(2-CARBOXY-5-NITROPHENYL)CARBAMOYL]BENZAMIDO}-4-NITROBENZOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro and carboxylic acid groups play a crucial role in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular interactions depend on the specific application and target.
相似化合物的比较
Similar Compounds
4-CARBOXY-2-NITROPHENYLBORONIC ACID: Similar in structure but contains a boronic acid group instead of an amide linkage.
3-CARBOXY-5-NITROPHENYLBORONIC ACID: Another boronic acid derivative with a different substitution pattern on the aromatic ring.
Uniqueness
2-{4-[(2-CARBOXY-5-NITROPHENYL)CARBAMOYL]BENZAMIDO}-4-NITROBENZOIC ACID is unique due to its specific arrangement of functional groups, which confer distinct chemical reactivity and biological activity. Its combination of nitro and carboxylic acid groups, along with the amide linkage, makes it a versatile compound for various applications.
属性
IUPAC Name |
2-[[4-[(2-carboxy-5-nitrophenyl)carbamoyl]benzoyl]amino]-4-nitrobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14N4O10/c27-19(23-17-9-13(25(33)34)5-7-15(17)21(29)30)11-1-2-12(4-3-11)20(28)24-18-10-14(26(35)36)6-8-16(18)22(31)32/h1-10H,(H,23,27)(H,24,28)(H,29,30)(H,31,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDEQQWBFRYLMTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O)C(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N4O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
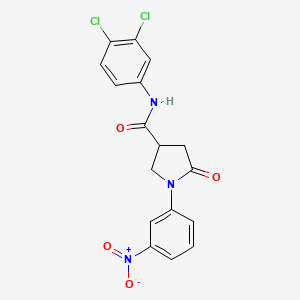
![5-{5-bromo-2-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5222624.png)
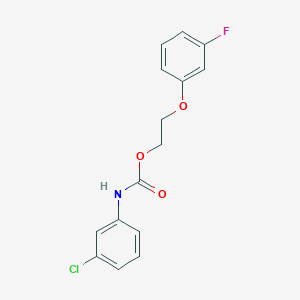

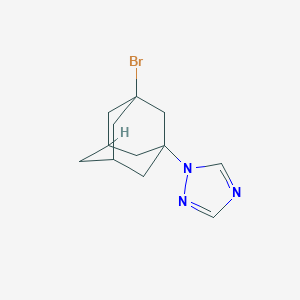
![1-[(3,4-dimethoxybenzyl)oxy]-3-(2,6-dimethyl-4-morpholinyl)-2-propanol hydrochloride](/img/structure/B5222650.png)
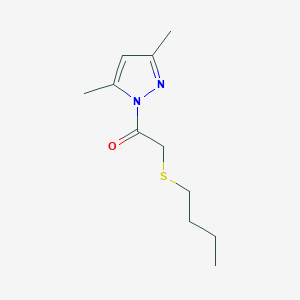
![2-(3,4-dimethylphenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B5222655.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-5-bromo-2-chlorobenzamide](/img/structure/B5222656.png)
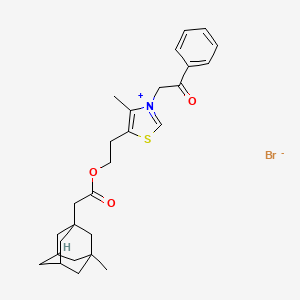
![1-[(4-butoxy-3-methylphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B5222674.png)
![6-methyl-5-[5-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-3-yl]-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B5222676.png)
![4-bromo-N-[(2-nitrophenyl)carbamothioyl]benzamide](/img/structure/B5222684.png)
![(E)-1-Methyl-3-[2-(4,6-dimethylpyrimidine-2-yl)hydrazono]indoline-2-one](/img/structure/B5222695.png)
